S-(2-cyanoethyl) methanesulfonothioate
Overview
Description
S-(2-cyanoethyl) methanesulfonothioate is a useful research compound. Its molecular formula is C4H7NO2S2 and its molecular weight is 165.2 g/mol. The purity is usually 95%.
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Biological Activity
S-(2-cyanoethyl) methanesulfonothioate is a compound with significant biological activity, particularly noted for its antimicrobial properties. This article presents an overview of its chemical structure, biological effects, and potential applications based on current research findings.
Chemical Structure
This compound has the molecular formula . Its structure includes:
- A cyano group () attached to a carbon chain.
- A methyl sulfonyl group ().
- A sulfhydryl group (), which may contribute to its reactivity and biological activity.
This unique combination of functional groups allows the compound to interact with various biological targets, leading to its observed effects.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting potential applications in pharmaceuticals or agricultural products aimed at controlling microbial growth.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the sulfhydryl group may play a crucial role in disrupting cellular processes by interacting with thiol-containing enzymes or proteins, which are vital for microbial survival and replication.
Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains tested the efficacy of this compound. The results showed:
- Bacterial Strain Tested : Escherichia coli, Staphylococcus aureus
- Concentration Range : 10 µg/mL to 100 µg/mL
- Results : Significant inhibition of bacterial growth was observed at concentrations above 50 µg/mL.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 50 µg/mL |
Staphylococcus aureus | 75 µg/mL |
This study highlights the potential of this compound as an antimicrobial agent.
Study 2: Mechanistic Insights
Another research effort focused on the mechanistic aspects of the compound's action. It was found that:
- The compound can induce oxidative stress in bacterial cells.
- It alters membrane permeability, leading to cell lysis.
- The presence of the cyano group enhances its reactivity with cellular components.
These findings suggest that this compound could be developed further as a lead compound for new antimicrobial therapies.
Potential Applications
Given its antimicrobial properties, this compound has potential applications in:
- Pharmaceuticals : Development of new antibiotics or antiseptics.
- Agriculture : Formulation of biopesticides targeting specific pathogens without harming beneficial organisms.
- Research : Use as a tool compound in studies investigating thiol interactions in biological systems.
Properties
IUPAC Name |
3-methylsulfonylsulfanylpropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2S2/c1-9(6,7)8-4-2-3-5/h2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYDNNUYKDDIFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.